N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)12-5-1-7-14-15(12)22-17(27-14)23(10-11-4-2-8-25-11)16(24)13-6-3-9-26-13/h1,3,5-7,9,11H,2,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFAUXYHCDLMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then coupled with the benzothiazole derivative. The oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and benzothiazole moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Benzamide Derivatives
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a trifluoromethyl-benzamide backbone. Unlike the target compound, flutolanil lacks the benzothiazole and furan moieties but shares the trifluoromethyl group, which enhances its bioactivity by increasing lipophilicity and resistance to enzymatic degradation. This suggests the target compound may exhibit similar stability in biological systems .
- N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide (940753-21-9): This compound features a trifluoromethyl-benzamide group linked to a dimethylamino-cyclohexylmethyl chain. The absence of a benzothiazole or furan ring highlights the target compound’s unique heterocyclic framework, which may influence target specificity .
Benzothiazole and Furan-Containing Analogues
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide : Shares a carboxamide linkage to a thiazole ring but replaces the benzothiazole with a benzodioxin-thiazole system. The dihydrobenzodioxin group may confer distinct electronic properties compared to the trifluoromethyl-benzothiazole in the target compound .
- Synthesized 1,2,4-triazole-thiones [7–9]: These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit tautomerism and sulfur-containing heterocycles.
Key Observations:
Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) for enhancing stability and bioactivity.
Synthetic Pathways : Carboxamide formation via nucleophilic addition (as in ) or coupling reactions () could be applicable to the target compound’s synthesis .
Biological Activity
N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic compound characterized by its unique structural features, including a furan ring, a benzothiazole moiety, and a trifluoromethyl group. This compound has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 396.38 g/mol. The compound's structure is significant for its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The benzothiazole moiety is known for its role in modulating biological pathways.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. Specifically, related furan derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies using various cancer cell lines have revealed that certain furan derivatives can induce apoptosis in cancer cells. For example, conjugates based on furan structures have demonstrated IC50 values as low as 0.15 µg/mL against HeLa cervical cancer cells . The proposed mechanism involves mitochondrial disruption and subsequent caspase activation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Studies on furan derivatives have indicated their potential as selective COX-2 inhibitors, which could provide therapeutic benefits in inflammatory conditions .
Case Studies
| Study | Focus | Results |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of E. coli and S. aureus at MIC = 64 µg/mL |
| Study 2 | Anticancer Activity | IC50 = 0.15 µg/mL against HeLa cells; mitochondrial modification noted |
| Study 3 | Anti-inflammatory Effects | Demonstrated COX-2 inhibitory activity comparable to known NSAIDs |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For benzothiazole carboxamide derivatives, ethanol or THF under reflux (170–210°C) is commonly used for cyclization, with yields ranging from 37% to 93% depending on substituents. Key steps include halogenated precursor activation, solvent selection (e.g., ethanol for moderate reactivity, THF for higher yields), and purification via recrystallization or flash chromatography .
Q. How can the structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of -/-NMR to confirm substitution patterns (e.g., trifluoromethyl and furan resonances). IR spectroscopy can detect carbonyl (C=O) stretching (~1680–1720 cm) and benzothiazole C=N bonds (~1600 cm). Single-crystal X-ray diffraction (SHELX suite) resolves absolute configuration, as demonstrated for analogous furan carboxamides .
Q. What analytical methods ensure purity for pharmacological testing?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity >95%. Validate using LC-MS for molecular ion confirmation (e.g., [M+H]) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like benzothiazole-binding enzymes (e.g., kinases) can predict binding modes, with validation via MD simulations (AMBER) to assess stability .
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
- Methodological Answer : Use SHELXL for refinement of high-resolution (<1.0 Å) X-ray data. For twinned crystals, apply twin law detection (e.g., HKLF5 format) and batch scaling. Disorder in the oxolane methyl group can be modeled with PART/SUMP constraints .
Q. How to address discrepancies in bioactivity data across in vitro assays?
- Methodological Answer : Normalize results using internal controls (e.g., staurosporine for kinase inhibition). Cross-validate with orthogonal assays: fluorescence polarization for binding affinity vs. cell-based luciferase reporter assays for functional activity. Adjust for solubility artifacts (e.g., DMSO vehicle ≤0.1%) .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., trifluoromethylation). Monitor intermediates via in-line FTIR. For low-yielding steps (e.g., <40%), employ statistical optimization (Box-Behnken design) varying temperature, solvent polarity, and catalyst loading .
Q. How to design stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
